2-(4-Amino-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid
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Overview
Description
2-(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol . This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and an amino group attached to the fourth carbon of the ring. The compound also contains an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiopyran ring.
Oxidation: The thiopyran ring is oxidized to introduce the dioxido groups, typically using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through esterification or amidation reactions, depending on the specific synthetic route.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Condensation: The acetic acid moiety can undergo condensation reactions to form amides, esters, or other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s amino and dioxido groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The thiopyran ring’s sulfur atom can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
2-(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid can be compared with other similar compounds, such as:
(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound lacks the amino group, making it less versatile in certain chemical reactions.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This ester derivative has different reactivity and solubility properties compared to the acetic acid moiety.
2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid: This compound has a similar thiopyran ring structure but differs in the oxidation state and functional groups attached.
The uniqueness of this compound lies in its combination of amino, dioxido, and acetic acid functional groups, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(4-amino-1,1-dioxothian-4-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4S/c8-7(5-6(9)10)1-3-13(11,12)4-2-7/h1-5,8H2,(H,9,10) |
InChI Key |
TYHWRXORABUXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC(=O)O)N |
Origin of Product |
United States |
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